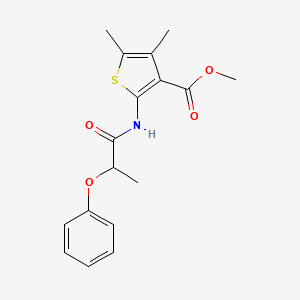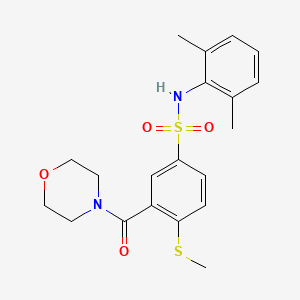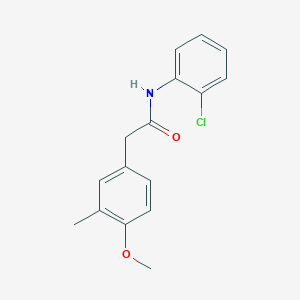![molecular formula C19H22N2O2 B4811367 N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide](/img/structure/B4811367.png)
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide
Descripción general
Descripción
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is an organic compound belonging to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond
Mecanismo De Acción
Target of Action
Similar compounds have been found to target mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
It’s known that morpholine derivatives can affect various biological pathways . They can inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical Pathways
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide may affect several biochemical pathways. For instance, it might influence the photosynthesis process in plants, as suggested by studies on similar compounds . These compounds bind at the QB binding site of the D1 protein of photosystem-II (PS-II), blocking electron transfer in photosynthesis .
Result of Action
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, influencing their activity and thus affecting the biochemical pathways they are involved in. For instance, this compound may interact with enzymes involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may impact metabolic pathways by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it could inhibit the activity of certain kinases, leading to a downstream effect on signal transduction pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and may lead to cell death . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It may influence the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation . This compound’s impact on metabolic flux can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide typically involves the reaction of benzoyl chloride with N-(2-aminoethyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Similar structure but with a fluorine and indole moiety.
4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide: Contains a methoxy and trichloroethyl group.
Uniqueness
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is unique due to its specific combination of a morpholine ring and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(17-9-5-2-6-10-17)20-18(16-7-3-1-4-8-16)15-21-11-13-23-14-12-21/h1-10,18H,11-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGUJYJYCTDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylphenyl)sulfonyl]-N-1-naphthyl-1-piperazinecarbothioamide](/img/structure/B4811295.png)
![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]acetamide](/img/structure/B4811312.png)
![2,4-dichloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4811322.png)
![2-(4-ethoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4811328.png)
![1-(4-fluorophenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4811332.png)


![2-[(2-{[5-(5-ISOPROPYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4811355.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4811388.png)
![N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4811395.png)

![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4811403.png)
